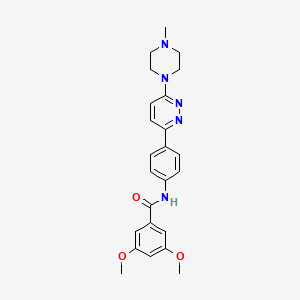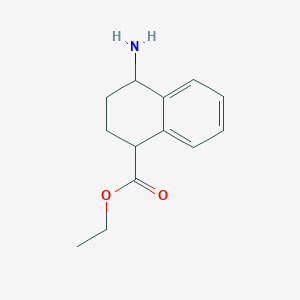![molecular formula C7H10N2O2 B2510902 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione CAS No. 2097957-96-3](/img/structure/B2510902.png)
7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione is C6H8N2O2 . Its InChI code is 1S/C6H8N2O2/c9-4-3-7-5(10)6(8-4)1-2-6/h1-3H2,(H,7,10)(H,8,9) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 140.14 . The boiling point is approximately 572.9±43.0℃ at 760 mmHg . The compound is solid at room temperature .科学的研究の応用
Environmental Impact of Organosilicon Compounds
Organosilicon compounds, such as volatile methylsiloxanes (VMS), exhibit unique environmental behaviors due to their molecular characteristics. These compounds, different but related in complexity to the query compound, have been critically reviewed for their partition properties, highlighting the need for accurate prediction of their fate and transport in the environment. Such studies underscore the importance of understanding the environmental interactions of complex organic chemicals, including potential derivatives of 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione (Shihe Xu, G. Kozerski, & D. Mackay, 2014).
Applications in Fuel and Energy
Research on ethers and other oxygenates explores their use as octane enhancers and emissions reducers in gasoline. These studies delve into the chemical properties and environmental impacts of ethers, potentially paralleling research avenues for this compound derivatives in renewable energy or as eco-friendly additives in fuels (K. Marsh, Prin Niamskul, J. Gmehling, & R. Bölts, 1999).
Chemical Synthesis and Pharmaceutical Applications
Biodegradable Polymers from Organic Compounds
Medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) are biodegradable polymers produced from related carbon sources, showcasing applications in sustainable materials. Research into such polymers could be relevant to derivatives of this compound, highlighting the compound's potential in biotechnology and environmental science (Zhiyong Sun, J. Ramsay, M. Guay, & B. Ramsay, 2007).
Safety and Hazards
The safety information available indicates that 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
特性
IUPAC Name |
7-methyl-4,7-diazaspiro[2.5]octane-5,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-4-5(10)8-7(2-3-7)6(9)11/h2-4H2,1H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFPAAIVQPDSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2(C1=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2510823.png)
![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2510826.png)
![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510828.png)
![2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2510829.png)

![5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride](/img/structure/B2510832.png)






